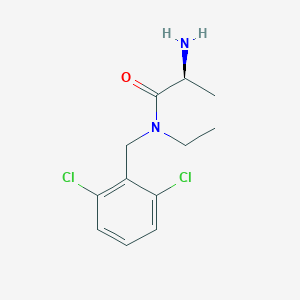

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide

Description

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide is a chiral amide derivative characterized by its (S)-stereochemistry at the alpha-carbon of the amino group. The compound features a 2,6-dichloro-benzyl substituent attached to the nitrogen atom of the propionamide backbone, along with an ethyl group as the second substituent on the same nitrogen.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPPSOORWBJDNX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and ethyl propionate.

Formation of Intermediate: The reaction between 2,6-dichlorobenzyl chloride and ethyl propionate in the presence of a base such as sodium hydroxide forms an intermediate compound.

Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

(S)-2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-propionamide

- Molecular Formula : C₁₃H₁₆Cl₂N₂O

- Molecular Weight : 287.18 g/mol

- Key Differences: Replaces the ethyl group with a cyclopropyl moiety on the nitrogen atom. Purity: 96% (as reported in commercial listings) .

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

- Molecular Formula : C₄H₇F₃N₂O (inferred from patent WO 2012/047543)

- Key Differences: Shorter carbon chain (acetamide vs. propionamide backbone). Patent highlights its synthesis via specialized methods, suggesting industrial relevance for fluorinated analogs .

2-Amino-N-(arylsulfinyl)-acetamide Compounds

- Key Differences: Features an arylsulfinyl group instead of a dichloro-benzyl moiety. Reported as inhibitors of bacterial aminoacyl-tRNA synthetase, indicating antimicrobial applications .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide | Not explicitly provided* | ~275 (estimated) | 2,6-dichloro-benzyl, ethyl | Agrochemical/Pharmaceutical |

| (S)-2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-propionamide | C₁₃H₁₆Cl₂N₂O | 287.18 | 2,6-dichloro-benzyl, cyclopropyl | Research chemical |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C₄H₇F₃N₂O | ~164 (estimated) | Trifluoroethyl | Fluorinated drug intermediates |

| 2-Amino-N-(arylsulfinyl)-acetamide | Variable | Variable | Arylsulfinyl | Antimicrobial agents |

*Note: The molecular formula for the target compound is inferred as C₁₂H₁₅Cl₂N₂O based on structural analogs .

Research Findings and Implications

- Steric Effects : The cyclopropyl analog may exhibit greater steric hindrance compared to the ethyl-substituted compound, impacting receptor interactions.

- Biological Activity : The dichloro-benzyl motif in the target compound suggests pesticidal or herbicidal activity, akin to structurally related agrochemicals (e.g., profluralin in ).

Biological Activity

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-propionamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 261.15 g/mol. The compound features an amino group, a dichlorobenzyl moiety, and a propionamide backbone, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors, modulating their activity. The exact pathways remain under investigation, but similar compounds have shown potential in various therapeutic contexts.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that modifications in the dichlorobenzyl group can enhance its antimicrobial properties.

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of compounds structurally related to this compound. In particular, studies involving similar amide derivatives have demonstrated significant activity in rodent models for seizure protection, suggesting that this compound may also possess anticonvulsant properties .

Antiviral Activity

There is growing interest in the antiviral applications of this compound. Compounds with similar structures have shown effectiveness against viral infections by inhibiting viral replication processes. Future studies are needed to evaluate the specific antiviral activity of this compound against various viral pathogens.

Research Findings and Case Studies

Applications in Drug Development

This compound is being explored as a lead compound in drug design targeting specific biological pathways. Its unique structure may serve as a template for developing new therapeutic agents aimed at treating conditions such as epilepsy and infections caused by bacteria or viruses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.